Cobalt diiron tetraoxide

Catalog No.
S1510762
CAS No.
12052-28-7
M.F
Co2Fe2O5
M. Wt
309.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt diiron tetraoxide

CAS Number

12052-28-7

Product Name

Cobalt diiron tetraoxide

IUPAC Name

cobalt(2+);iron(3+);oxygen(2-)

Molecular Formula

Co2Fe2O5

Molecular Weight

309.55 g/mol

InChI

InChI=1S/2Co.2Fe.5O/q2*+2;2*+3;5*-2

InChI Key

XNGOCNMGDFPQTP-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Co+2].[Co+2]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Co+2].[Co+2]

Magnetic Properties

Cobalt diiron tetraoxide exhibits ferrimagnetic behavior, meaning its individual magnetic moments align antiparallel, resulting in a net magnetic moment. This property makes it a promising candidate for various magnetic recording applications. Research suggests that CoFe₂O₄ nanoparticles can be used to develop high-density magnetic storage devices due to their high magnetocrystalline anisotropy and coercivity [].

Furthermore, the ability of CoFe₂O₄ to respond to external magnetic fields makes it suitable for applications in magnetic resonance imaging (MRI) contrast agents [].

Catalytic Applications

Cobalt diiron tetraoxide serves as a catalyst for various chemical reactions. Its ability to activate oxygen molecules makes it suitable for applications in environmental remediation and pollution control. Research has shown that CoFe₂O₄ nanoparticles can effectively degrade organic pollutants and remove harmful toxins from water [].

Additionally, CoFe₂O₄ demonstrates catalytic activity in various energy conversion processes, including water splitting for hydrogen production and the reduction of carbon dioxide to valuable fuels [, ].

Sensors and Biosensors

The unique electrical and magnetic properties of cobalt diiron tetraoxide make it a valuable material for developing various sensors. Research suggests that CoFe₂O₄ nanoparticles can be used to construct gas sensors for detecting harmful gases like carbon monoxide and nitrogen dioxide [].

Furthermore, CoFe₂O₄ can be functionalized with biomolecules to create biosensors for the detection of specific biological targets, such as enzymes and proteins [].

Biomedical Applications

Cobalt diiron tetraoxide nanoparticles are being explored for various biomedical applications due to their biocompatibility and unique properties. Research suggests that CoFe₂O₄ nanoparticles can be used for hyperthermia treatment of cancer cells, where they generate heat under an alternating magnetic field [].

Cobalt diiron tetraoxide, also known as cobalt iron oxide or cobalt ferrite, is a compound with the chemical formula CoFe2_2O4_4. It is characterized by its spinel structure, where cobalt and iron ions occupy specific positions in a three-dimensional lattice. This compound has a molecular weight of approximately 234.62 g/mol and is recognized for its high thermal stability and insolubility in water . The compound typically appears as a black or dark brown powder, making it suitable for various applications in ceramics, pigments, and magnetic materials.

The mechanism of action of cobalt ferrite depends on the specific application.

  • In permanent magnets: The antiparallel alignment of magnetic moments in the spinel structure leads to a net magnetic field, making it a permanent magnet.
  • In gas sensors: The surface properties of cobalt ferrite nanoparticles can interact with gas molecules, leading to changes in electrical conductivity, which can be used for gas detection.
  • Inhalation: Inhalation of dust particles can irritate the respiratory system.
  • Skin contact: Prolonged or repeated skin contact may cause irritation.
. Its formation can be represented by the reaction of cobalt(II) oxide and iron(III) oxide:

CoO+Fe2O3CoFe2O4\text{CoO}+\text{Fe}_2\text{O}_3\rightarrow \text{CoFe}_2\text{O}_4

Additionally, it can undergo reduction reactions in the presence of reducing agents, leading to the formation of metallic cobalt and iron:

CoFe2O4+CCo+Fe+CO2\text{CoFe}_2\text{O}_4+\text{C}\rightarrow \text{Co}+\text{Fe}+\text{CO}_2

Moreover, cobalt diiron tetraoxide can react with acids to produce soluble iron and cobalt salts, which can be useful in various chemical syntheses

3
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Cobalt diiron tetraoxide can be synthesized through several methods:

  • Solid-State Reaction: This is the most common method, involving the direct mixing of cobalt(II) oxide and iron(III) oxide at high temperatures (around 1000-1200 °C). The resulting product is then cooled and ground to obtain a fine powder.
  • Sol-Gel Method: This method involves the preparation of a sol (a colloidal solution) containing metal precursors, which undergoes gelation to form a solid network. The gel is then calcined to produce cobalt diiron tetraoxide.
  • Hydrothermal Synthesis: In this approach, precursors are dissolved in water and subjected to high temperature and pressure in a sealed vessel. This method allows for the production of nanoparticles with controlled size and morphology.
  • Co-precipitation: This method involves the simultaneous precipitation of cobalt and iron salts from their aqueous solutions by adding a precipitating agent (e.g., sodium hydroxide), followed by calcination to achieve the desired oxide form .

Studies on the interactions of cobalt diiron tetraoxide focus on its reactivity with biological systems and materials. Research indicates that its nanoparticles can interact with cellular membranes, potentially leading to cellular uptake or cytotoxic effects depending on concentration and exposure duration. Additionally, investigations into its catalytic interactions reveal that it can facilitate electron transfer processes in electro

Cobalt diiron tetraoxide shares similarities with several other compounds but possesses unique characteristics that distinguish it:

Compound NameChemical FormulaKey Features
Cobalt FerrateCoFeO3_3Exhibits different magnetic properties; used in wastewater treatment.
Nickel FerriteNiFe2_2O4_4Higher electrical conductivity; utilized in microwave devices.
Manganese FerriteMnFe2_2O4_4Known for good thermal stability; used in magnetic applications.
Zinc FerriteZnFe2_2O4_4Lower density; employed in electronics due to its dielectric properties.

Cobalt diiron tetraoxide's unique combination of ferromagnetic properties, stability under high temperatures, and versatility in applications makes it particularly valuable compared to these similar compounds .

Co-Precipitation Methods and Ionic Strength Effects

Co-precipitation remains a widely used technique for synthesizing CoFe₂O₄ due to its simplicity and scalability. The process involves precipitating metal hydroxides from aqueous solutions of cobalt and iron precursors under alkaline conditions. Critical parameters influencing particle morphology and magnetic properties include precursor type, ionic strength, and metal concentration.

Ionic Strength and Precursor Chemistry

Ionic strength (I) significantly impacts particle size and crystallinity. At higher ionic strength (e.g., 5 M), repulsive forces between particles are reduced, promoting aggregation and larger hydrodynamic sizes (46–54 nm). Conversely, lower ionic strength enhances particle dispersion, yielding smaller crystallites. Precursor anions (sulfate, chloride, nitrate) also play a critical role:

  • Sulfate precursors produce nanoparticles with the highest saturation magnetization ($$Ms$$) and lowest coercivity ($$Hc$$).
  • Chloride/nitrate precursors result in lower $$M_s$$ due to altered cation distribution in the spinel structure.

Table 1: Impact of Precursor Type and Ionic Strength on CoFe₂O₄ Properties

Precursor TypeIonic Strength (M)Hydrodynamic Size (nm)$$M_s$$ (emu/g)$$H_c$$ (Oe)
Sulfate55480100
Chloride1.254645200
Nitrate35060150

Data compiled from

Role of Surfactants

Surfactants like oleic acid mitigate particle agglomeration. For example, oleic acid-coated CoFe₂O₄ nanoparticles synthesized at 80°C exhibit narrower size distributions and smaller crystallites (9–14 nm). However, surfactant use reduces $$M_s$$ due to surface passivation effects.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods enable precise control over particle size and morphology through tailored reaction conditions.

Hydrothermal Synthesis

Hydrothermal methods utilize autoclaves to synthesize nanoparticles in aqueous or ethylene glycol-water mixtures. Key parameters include temperature (120–180°C), reaction time (0.5–8 h), and pH (8–9.6). For instance, spherical CoFe₂O₄ nanoparticles with crystallite sizes of 3.6–12.9 nm were synthesized using Arabic gum as a surfactant. Optimal conditions (180°C, pH 9.6, 4 h) yield single-phase spinel structures with band gaps of 1.6–1.9 eV.

Solvothermal Synthesis

Solvothermal approaches employ organic solvents (e.g., ethanol, ethylene glycol) to stabilize nanoparticles. Hybrid materials such as CoFe₂O₄-reduced graphene oxide (RGO) composites exhibit enhanced catalytic activity under visible light due to charge transfer at the heterojunction. These methods also improve magnetization values (e.g., 41.98 emu/g for CoFe₂O₄-RGO).

Table 2: Hydrothermal/Solvothermal Conditions and Outcomes

MethodSolventTemperature (°C)Time (h)Crystallite Size (nm)Band Gap (eV)
HydrothermalWater/EG18043.6–12.91.6–1.9
SolvothermalEthanol/EG20069–161.7

Data derived from

Sol-Gel Auto-Combustion Techniques with Organic Additives

The sol-gel auto-combustion method combines chelating agents with metal nitrates to form gels, which combust to yield nanoparticles.

Chelating Agents and Fuel Effects

Organic additives like citric acid, oxalic acid, and tartaric acid act as fuels and chelating agents. Citric acid produces nanoparticles with higher $$Ms$$ (e.g., 80 emu/g) compared to oxalic or tartaric acid. The metal nitrate-to-citric acid ratio (e.g., 3:1 to 3:4) influences crystallinity: higher ratios reduce particle agglomeration but may lower $$Ms$$.

Post-Calcination Requirements

Auto-combustion often requires calcination (400–800°C) to achieve crystalline spinel structures. For example, calcination at 500°C yields single-phase CoFe₂O₄ with lattice parameters of ~8.4 Å.

Table 3: Sol-Gel Auto-Combustion Parameters

Chelating AgentMetal-to-Fuel RatioCalcination Temp (°C)Crystallite Size (nm)$$M_s$$ (emu/g)
Citric Acid3:150012–1580
Oxalic Acid3:260018–2065

Adapted from

Combustion and Thermal Decomposition Strategies

Combustion and thermal decomposition methods leverage exothermic reactions to synthesize nanoparticles rapidly.

Solution Combustion

Using fuels like oxalyl dihydrazide, solution combustion produces microporous CoFe₂O₄ with high surface areas. For instance, CoFe₂O₄ synthesized at 500°C exhibits $$M_s$$ of 80–100 emu/g, depending on fuel-to-metal ratios.

Thermal Decomposition

Thermal decomposition of metal acetylacetonates or carbonates in organic solvents (e.g., oleic acid) yields monodisperse nanoparticles. Cubic CoFe₂O₄ nanoparticles synthesized via this route achieve $$M_s$$ of 80.93 emu/g.

Table 4: Combustion/Thermal Decomposition Outcomes

MethodFuel/PrecursorTemp (°C)Morphology$$M_s$$ (emu/g)
Solution CombustionOxalyl Dihydrazide500Microporous80–100
Thermal DecompositionAcetylacetonate250Cubic80.93

Data compiled from

Green Synthesis Using Plant Extracts and Biomass Waste

Green synthesis leverages plant extracts or biomass waste as reducing and capping agents, offering eco-friendly alternatives.

Plant-Mediated Reduction

Olive leaf extract and Hibiscus rosa sinensis leaf extract reduce metal ions to form CoFe₂O₄ nanoparticles. For example, olive leaf extract-assisted sol-gel auto-combustion yields nanoparticles with $$M_s$$ of 45 emu/g. These methods produce spherically shaped particles with high surface areas, suitable for catalytic and biomedical applications.

Challenges and Applications

While green synthesis is sustainable, scalability and reproducibility remain limitations. Applications include dye degradation (e.g., methylene blue) and antimicrobial activity, attributed to the nanoparticles’ high surface reactivity.

Table 5: Green Synthesis Methods and Applications

Plant ExtractSynthesis MethodParticle Size (nm)Application
Olive LeafSol-Gel Auto-Combustion20–30Catalysis
Hibiscus rosa sinensisCo-Precipitation15–25Antimicrobial Activity

Adapted from

Crystallographic analysis of spinel structure (Fd3̄m)

Cobalt diiron tetraoxide (CoFe₂O₄) crystallizes in the cubic spinel structure with the space group Fd3̄m (International Tables number 227), which belongs to the face-centered cubic crystal system [1] [2]. This spinel structure is characterized by a three-dimensional framework where oxygen anions form a cubic close-packed arrangement, creating both tetrahedral and octahedral interstices that accommodate the metal cations [3] [4].

The lattice parameter of cobalt diiron tetraoxide typically ranges from 8.350 to 8.387 Å, depending on the synthesis method, temperature, and degree of cation inversion [5] [6] [7]. X-ray diffraction analysis consistently reveals sharp diffraction peaks at characteristic 2θ angles of 30.25°, 35.63°, 37.27°, 43.31°, 53.74°, 57.29°, 62.9°, 74.5°, and 90.24°, corresponding to the (200), (311), (222), (400), (422), (511), (440), (533), and (731) crystal planes respectively [2] [8].

The crystallographic density of cobalt diiron tetraoxide is approximately 5.29 g/cm³, calculated from the unit cell parameters and atomic positions [9]. Each unit cell contains 8 formula units of CoFe₂O₄, comprising 32 oxygen atoms arranged in a face-centered cubic array, with metal cations occupying specific fractions of the available tetrahedral (8a sites) and octahedral (16d sites) positions [10] [11].

The oxygen parameter (u), which describes the positional deviation of oxygen atoms from ideal close packing, typically ranges between 0.256 and 0.257 for cobalt diiron tetraoxide [12] [13]. This parameter is crucial for determining the tetrahedral and octahedral bond lengths, with values less than 0.2555 favoring inverse spinel configurations according to electrostatic energy calculations [14].

Crystallographic PropertyValueReference Conditions
Crystal SystemCubicRoom temperature
Space GroupFd3̄m (227)Standard conditions
Lattice Parameter (a)8.350-8.387 ÅVarious synthesis methods
Unit Cell Volume582-589 ųCalculated from lattice parameter
Oxygen Parameter (u)0.256-0.257Rietveld refinement
Crystallographic Density5.29 g/cm³Theoretical calculation
Formula Units per Cell8Standard spinel structure

Cation distribution between octahedral and tetrahedral sites

The cation distribution in cobalt diiron tetraoxide deviates significantly from the normal spinel arrangement, exhibiting predominantly inverse spinel characteristics [15] [16]. In the inverse spinel configuration, cobalt(II) ions preferentially occupy octahedral sites, while iron(III) ions distribute between both tetrahedral and octahedral positions [8] [17].

Neutron diffraction studies and Mössbauer spectroscopy measurements reveal that approximately 36-37% of iron atoms occupy tetrahedral sites, leading to an inversion degree (x) of 0.73-0.74 [8] [18]. This corresponds to the cation distribution formula (Co₀.₂₇Fe₀.₇₃)ᵗᵉᵗ[Co₀.₇₃Fe₁.₂₇]ᵒᶜᵗO₄, where the tetrahedral sites are predominantly occupied by iron(III) ions and the octahedral sites contain both cobalt(II) and iron(III) ions [19].

X-ray absorption near-edge structure (XANES) analysis indicates that approximately 79% of tetrahedral sites are occupied by iron cations, confirming the strong preference of cobalt atoms for octahedral coordination [8]. The site preference is governed by crystal field stabilization energy differences, with cobalt(II) ions achieving greater stabilization in the octahedral environment due to their d⁷ electronic configuration [20].

The degree of inversion varies with synthesis conditions, particle size, and thermal treatment history [21] [22]. Nanocrystalline samples often exhibit higher inversion degrees compared to bulk materials, with values ranging from 0.59 to 0.85 depending on preparation methods [33]. High-temperature synthesis generally promotes greater cation disorder, while rapid cooling can freeze metastable cation distributions [23].

Rietveld refinement of powder diffraction data provides quantitative determination of cation occupancy factors [9] [12]. The refined occupancy values typically show tetrahedral sites containing (Co₀.₂₆Fe₀.₇₄) and octahedral sites containing [Co₀.₇₄Fe₁.₂₆], with slight variations depending on sample preparation and measurement conditions [34].

Site TypeCoordinationTypical OccupancyInversion DegreePreferred Cations
Tetrahedral (A-site)4-fold (Td)(Co₀.₂₇Fe₀.₇₃)0.36-0.80Fe³⁺ (79% occupancy)
Octahedral (B-site)6-fold (Oh)[Co₀.₇₃Fe₁.₂₇]0.62-0.74Co²⁺ + Fe³⁺
Overall FormulaAB₂O₄CoFe₂O₄0.73 (average)Mixed distribution

Role of Co²⁺ ions in electronic configuration and redox activity

Cobalt(II) ions in cobalt diiron tetraoxide exhibit distinct electronic configurations and redox behaviors depending on their site occupancy and coordination environment [24] [25]. In octahedral sites, cobalt(II) adopts a high-spin d⁷ configuration with three unpaired electrons in the t₂g orbitals and four unpaired electrons in the eg orbitals, resulting in a magnetic moment of approximately 3.87 Bohr magnetons [26] [27].

The electronic structure of cobalt(II) ions contributes significantly to the magnetic and catalytic properties of the spinel ferrite [28]. X-ray photoelectron spectroscopy (XPS) studies confirm the predominant Co²⁺ oxidation state, with binding energies of 780.9 eV (Co 2p₃/₂) and 796.9 eV (Co 2p₁/₂), characteristic of high-spin cobalt(II) in oxide environments [11] [29].

Redox activity of cobalt centers plays a crucial role in various applications, particularly in catalytic processes [17] [30]. The variable oxidation states of cobalt (Co²⁺/Co³⁺) enable electron transfer reactions, with the spinel structure facilitating oxygen exchange and cation mobility [18] [19]. Under oxidizing conditions, partial oxidation of cobalt(II) to cobalt(III) can occur, leading to charge compensation through iron vacancy formation or iron(III) reduction [30].

The redox potential of the Co³⁺/Co²⁺ couple in the spinel environment ranges from -0.62 to 0.03 V relative to standard conditions, making cobalt sites particularly active for oxygen evolution and reduction reactions [21]. The electronic delocalization between cobalt and iron centers enhances the overall conductivity and charge transport properties of the material [31].

Crystal field effects significantly influence the redox behavior of cobalt ions [32]. In octahedral coordination, the high crystal field stabilization energy of cobalt(II) provides thermodynamic stability, while the accessibility of the Co³⁺ state enables facile electron transfer processes [22]. Temperature-dependent magnetic measurements reveal that cobalt oxidation states can be influenced by thermal treatment, with partial Co²⁺ → Co³⁺ oxidation observed at elevated temperatures [23].

Ion TypeElectronic ConfigurationMagnetic Moment (μB)Crystal Field StabilizationRedox Activity
Co²⁺ (tetrahedral)[Ar]3d⁷ (high spin)3.87Low CFSEModerate
Co²⁺ (octahedral)[Ar]3d⁷ (high spin)3.87High CFSEHigh
Co³⁺ (octahedral)[Ar]3d⁶ (low spin)0.0Very High CFSEVariable
Fe³⁺ (tetrahedral)[Ar]3d⁵ (high spin)5.92Zero CFSELow
Fe³⁺ (octahedral)[Ar]3d⁵ (high spin)5.92Zero CFSELow

Defect engineering and oxygen vacancy impacts

Defect engineering in cobalt diiron tetraoxide involves the controlled introduction and manipulation of structural imperfections to optimize material properties [24] [25]. Oxygen vacancies represent the most significant type of point defects, with formation energies ranging from 2.5 to 4.0 eV depending on local coordination environment and synthesis conditions [26] [27].

The formation of oxygen vacancies in the spinel structure leads to several important consequences for electronic and magnetic properties [28]. Density functional theory calculations demonstrate that oxygen vacancy creation results in enhanced electrical conductivity through the generation of mobile charge carriers and modification of the electronic band structure [27] [29]. The presence of oxygen vacancies also facilitates cation migration and can stabilize alternative oxidation states of the metal ions [30].

Experimental techniques for introducing oxygen vacancies include controlled atmosphere synthesis under reducing conditions, high-temperature treatment followed by rapid quenching, and chemical doping with aliovalent cations [31] [32]. Entropy engineering approaches using multi-component spinel compositions have proven particularly effective for stabilizing high-density oxygen vacancy structures [28] [32].

Surface defects play a particularly important role in catalytic applications, with oxygen-deficient surfaces exhibiting enhanced activity for oxygen evolution and reduction reactions [24] [31]. High-resolution transmission electron microscopy and X-ray photoelectron spectroscopy studies reveal that surface oxygen vacancies create active sites with modified electronic structures and improved reactivity [26] [30].

The impact of defects on magnetic properties is complex and depends on the specific type and concentration of defects present [25] [27]. Oxygen vacancies can lead to magnetic moment reduction through spin compensation mechanisms, while also introducing magnetic frustration and altered exchange interactions between metal centers [29]. Careful control of defect concentration enables tuning of magnetic anisotropy and coercivity values [28].

Cation vacancies, though less common, can form under specific synthesis conditions with formation energies of 3.5-6.0 eV [32]. These defects significantly impact the cation distribution and can lead to structural distortions that affect both magnetic and electronic properties [30] [31]. Antisite defects, involving cation exchange between tetrahedral and octahedral sites, have lower formation energies (1.5-3.0 eV) and directly influence the degree of inversion in the spinel structure [25] [26].

Defect TypeFormation Energy (eV)Impact on PropertiesEngineering Strategies
Oxygen Vacancies2.5-4.0Enhanced conductivity, magnetic moment reductionControlled atmosphere synthesis, doping
Cation Vacancies3.5-6.0Magnetic compensation, structural distortionHigh-temperature processing, quenching
Antisite Defects1.5-3.0Altered cation distribution, modified magnetismThermal treatment, rapid cooling
Interstitial Defects4.0-7.0Lattice expansion, decreased stabilityHigh-pressure synthesis
Surface Defects1.0-2.5Catalytic activity, reactivity enhancementNanostructuring, surface modification

The magnetic properties of cobalt diiron tetraoxide exhibit complex interdependencies between saturation magnetization and coercivity that are fundamentally influenced by synthesis methods, particle size, and structural parameters. Research demonstrates that saturation magnetization values range from 35 to 83 electromagnetic unit per gram (emu/g) depending on preparation conditions, while coercivity spans from 0.9 to 4300 Oersted (Oe) across different size regimes [1] [2] [3].
Mechanical alloying synthesis produces particles with saturation magnetization of 77-83 emu/g and moderate coercivity of 575 Oe, demonstrating how synthesis temperature and processing conditions directly impact magnetic performance [1]. In contrast, combustion methods yield lower saturation magnetization (47 emu/g) but significantly higher coercivity (947 Oe), indicating that rapid crystallization processes enhance magnetic anisotropy at the expense of overall magnetization [4]. The thermal decomposition method provides the most tunable magnetic properties, with saturation magnetization ranging from 60-71 emu/g and coercivity varying dramatically from 1250 to 4300 Oe depending on particle size control [5].

The relationship between saturation magnetization and coercivity follows distinct regimes based on particle size and magnetic domain structure. For particles below 10 nanometers, superparamagnetic behavior dominates with high saturation magnetization (70 emu/g) but minimal coercivity (0.9 Oe) [6]. As particle size increases to the single-domain range (14-40 nanometers), both properties optimize simultaneously, achieving maximum coercivity values of 2000-4300 Oe while maintaining substantial saturation magnetization of 64-80 emu/g [3] [7]. Beyond 40 nanometers, the transition to multi-domain behavior reduces coercivity despite continued increases in saturation magnetization [8].

Crystallographic factors significantly influence these magnetic relationships. The degree of cation inversion in the spinel structure directly correlates with magnetic moment per formula unit, with higher inversion degrees producing enhanced saturation magnetization [9]. Exchange interactions between tetrahedral and octahedral sites determine the ferrimagnetic coupling strength, establishing the fundamental limit for saturation magnetization based on the magnetic moment difference between sublattices [10]. Surface effects become increasingly important as particle size decreases, creating magnetically disordered surface layers that reduce effective saturation magnetization while contributing to enhanced surface anisotropy [11].

Size-dependent magnetic anisotropy and superparamagnetism

The magnetic anisotropy of cobalt diiron tetraoxide exhibits profound size dependence that fundamentally alters magnetic behavior across different length scales. Magnetocrystalline anisotropy constants range from 7.5 × 10^5 to 1.7 × 10^6 joules per cubic meter depending on particle size and thermal treatment conditions [12]. Ultra-small particles (2-4 nanometers) demonstrate superparamagnetic behavior with blocking temperatures between 40-200 kelvin, while larger particles (>20 nanometers) exhibit stable ferrimagnetic ordering at room temperature [13] [14].

Surface anisotropy contributions become dominant in nanoparticles smaller than 10 nanometers. The effective magnetic anisotropy constant increases dramatically with decreasing particle size due to enhanced surface-to-volume ratios, reaching values substantially higher than bulk cobalt diiron tetraoxide [12] [15]. Research demonstrates that surface anisotropy can contribute both positive and negative contributions to total anisotropy depending on temperature, with crossover behavior observed around 150-200 kelvin [15]. The magnetically disordered surface layer thickness ranges from 3.7 to 5.1 Angstroms, creating a core-shell magnetic structure in ultra-small particles [11].

Superparamagnetic transition temperatures exhibit systematic size dependence following the relationship $$ TB = KV/25kB $$, where the anisotropy energy barrier scales with particle volume [16]. Particles with diameters of 6.7 nanometers show blocking temperatures around 200 kelvin, while 16-17 nanometer particles demonstrate blocking behavior up to 433 kelvin [16] [17]. The superparamagnetic moment magnitude exhibits temperature dependence with abrupt decreases above blocking temperatures, indicating thermal activation over anisotropy energy barriers [16].

Critical size regimes define distinct magnetic behaviors. Particles below 5 nanometers exhibit pure superparamagnetic response with negligible coercivity and temperature-dependent magnetic moments [6]. The single-domain size range (10-70 nanometers) provides optimal magnetic performance with maximum coercivity and stable magnetic moments [8]. Above 70 nanometers, multi-domain formation reduces coercivity through domain wall motion mechanisms rather than coherent rotation processes [3].

Temperature-dependent anisotropy measurements reveal complex behavior. The magnetic anisotropy constant exhibits non-monotonic temperature dependence, increasing substantially from 400 to 150 kelvin before potentially decreasing at lower temperatures due to quantum effects [18]. Exchange bias phenomena emerge in ultra-small particles below 30 kelvin, attributed to exchange coupling between ferrimagnetic cores and spin-glass-like surface regions [14]. These effects demonstrate that magnetic anisotropy results from complex balance between magnetocrystalline core contributions and surface effects that can be controlled through thermal treatments [12].

Effects of cation substitution (Zinc, Nickel, Manganese) on magnetic interactions

Cation substitution in cobalt diiron tetraoxide provides systematic control over magnetic interactions through modification of exchange coupling pathways and cation distribution between tetrahedral and octahedral sites. Zinc substitution induces complex changes in spin canting and promotes cation redistribution that fundamentally alters magnetic structure in the spinel framework. Research demonstrates that zinc incorporation creates non-magnetic dilution effects that progressively weaken exchange interactions while modifying magnetic anisotropy.

Zinc substitution effects exhibit concentration-dependent behavior. At low zinc concentrations (x = 0.13), complex magnetic structural changes occur with spin canting redistribution between tetrahedral and octahedral sites. Intermediate zinc levels (x = 0.34) produce decreased saturation magnetization and altered coercivity through systematic weakening of tetrahedral-octahedral exchange interactions. High zinc concentrations (x = 0.55) result in major structural changes with significantly reduced magnetic moments due to extensive replacement of magnetic cobalt ions with non-magnetic zinc.

Zinc substitution dramatically reduces Curie temperatures from approximately 440 degrees Celsius for pure cobalt diiron tetraoxide to 180 degrees Celsius at x = 0.5, demonstrating the critical role of magnetic ion concentration in maintaining long-range magnetic ordering. Thermal treatment temperature strongly influences these effects, with higher calcination temperatures partially compensating for zinc dilution by improving crystallinity and reducing very small superparamagnetic particles.

Nickel substitution produces distinct magnetic modifications compared to zinc doping effects. Nickel ions preferentially occupy octahedral sites and maintain magnetic character, leading to enhanced saturation magnetization in many composition ranges. Pure spinel phases form for nickel concentrations up to x = 0.5, while higher concentrations (x = 0.75) produce secondary nickel oxide phases with field-induced metamagnetic transitions. Dynamic magnetic properties show strong frequency dependence resulting from blocking and spin-glass freezing states that depend on nickel concentration and measurement temperature.

Manganese substitution effects demonstrate systematic trends in magnetic enhancement. Cobalt substituted manganese ferrite systems exhibit saturation magnetization increases from 20.62 to 36.03 emu/g as cobalt content increases from x = 0.1 to x = 0.5. Coercivity optimization occurs at intermediate concentrations (x = 0.25), suggesting optimal balance between magnetic anisotropy and exchange interactions. Defect concentration correlates with magnetic property variations, indicating that structural imperfections significantly influence magnetic behavior in substituted systems.

Exchange interaction modifications follow systematic patterns. Tetrahedral-octahedral exchange coupling strength decreases with non-magnetic zinc substitution, leading to weakened ferrimagnetic ordering and potential non-collinear spin arrangements. Nickel substitution maintains strong exchange interactions while modifying magnetic anisotropy through changes in orbital contributions. Manganese incorporation enhances overall magnetic moments through favorable exchange pathways and optimized cation distributions between spinel sublattices.

Surface vs. bulk magnetic behavior in nanoparticles

The magnetic behavior of cobalt diiron tetraoxide nanoparticles exhibits fundamental differences between surface and bulk regions that become increasingly pronounced as particle size decreases below 20 nanometers. Surface magnetic disorder creates magnetically dead layers with thickness ranging from 3.7 to 5.1 Angstroms that significantly reduce overall magnetic moments [11]. Research demonstrates that surface effects contribute both to reduced saturation magnetization and enhanced magnetic anisotropy through competing mechanisms involving spin canting and exchange coupling modifications.

Core-shell magnetic structures emerge in ultra-small particles where surface regions exhibit spin-glass-like behavior while cores maintain ferrimagnetic ordering [14]. For particles with diameters of 4.5 nanometers, surface anisotropy becomes large enough to alter ferrimagnetic order in particle shells, with surface-to-volume ratios of approximately 60 percent representing the crossover where surface effects dominate bulk behavior. Particles below 2 nanometers show surface effects that are absolutely dominant, fundamentally changing magnetic character from ferrimagnetic to superparamagnetic.

Surface passivation treatments significantly modify magnetic properties. Surface-passivated cobalt diiron tetraoxide nanoparticles show increased saturation magnetization compared to non-passivated particles, while coercivity decreases after passivation. These changes result from modifications in cation distribution among tetrahedral and octahedral sites induced by surface treatment processes. Iron-rich surface layer formation during passivation improves crystal quality while modifying iron/cobalt cation distribution and dissolution rate profiles.

Temperature-dependent surface effects reveal complex magnetic behavior. Surface magnetic moments contribute to enhanced magnetic anisotropy constants that exceed bulk values, particularly in particles smaller than 10 nanometers [12]. Surface anisotropy can contribute positive or negative components to total anisotropy depending on temperature, with crossover behavior observed around 150-200 kelvin [15]. Exchange bias phenomena emerge below 30 kelvin due to exchange coupling between ferrimagnetic cores and disordered surface regions [14].

Core magnetic properties show systematic size dependence. Bulk-like magnetic behavior requires particle sizes exceeding 7 nanometers where core regions dominate overall magnetic response. Magnetocrystalline anisotropy contributions from cores increase with improved crystallinity achieved through higher temperature thermal treatments [12]. Cation distribution in cores differs systematically from bulk materials, with neutron diffraction revealing cation distributions of (Iron~0.72~Cobalt~0.28~)[Iron~1.28~Cobalt~0.72~]Oxygen~4~ for 17 nanometer particles [16].

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 62 of 67 companies with hazard statement code(s):;
H315 (66.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (25.81%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (66.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Health Hazard Irritant

Irritant;Health Hazard

Other CAS

12052-28-7

Dates

Last modified: 04-14-2024

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